![molecular formula C18H17BrO5 B11037443 (2-Bromo-4,5-dimethoxyphenyl)[3-(3-methoxyphenyl)oxiran-2-yl]methanone](/img/structure/B11037443.png)
(2-Bromo-4,5-dimethoxyphenyl)[3-(3-methoxyphenyl)oxiran-2-yl]methanone
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Overview
Description
The compound (2-BROMO-4,5-DIMETHOXYPHENYL)[3-(3-METHOXYPHENYL)-2-OXIRANYL]METHANONE is an organic molecule with the molecular formula C18H17BrO5 . It is characterized by the presence of bromine, methoxy groups, and an oxirane ring, making it a complex and intriguing compound for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-BROMO-4,5-DIMETHOXYPHENYL)[3-(3-METHOXYPHENYL)-2-OXIRANYL]METHANONE typically involves multiple steps:
Methoxylation: The addition of methoxy groups (-OCH3) to specific positions on the aromatic ring.
Epoxidation: The formation of an oxirane ring through the reaction of an alkene with a peracid.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale bromination and methoxylation reactions, followed by epoxidation under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2-BROMO-4,5-DIMETHOXYPHENYL)[3-(3-METHOXYPHENYL)-2-OXIRANYL]METHANONE: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxirane ring to a diol.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of diols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
(2-BROMO-4,5-DIMETHOXYPHENYL)[3-(3-METHOXYPHENYL)-2-OXIRANYL]METHANONE: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2-BROMO-4,5-DIMETHOXYPHENYL)[3-(3-METHOXYPHENYL)-2-OXIRANYL]METHANONE involves its interaction with molecular targets such as enzymes and receptors. The presence of the bromine atom and methoxy groups can influence its binding affinity and specificity, while the oxirane ring can participate in covalent bonding with target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2-BROMO-4,5-DIMETHOXYPHENYL)METHANOL
- (4-BROMOPHENYL)(2,4-DIMETHOXYPHENYL)METHANONE
- 2-BROMO-5-METHOXY-1,3-DIMETHYLBENZENE
- 2-BROMO-1-(3,4-DIMETHOXYPHENYL)-1-PROPANONE
Uniqueness
(2-BROMO-4,5-DIMETHOXYPHENYL)[3-(3-METHOXYPHENYL)-2-OXIRANYL]METHANONE: is unique due to the presence of both an oxirane ring and multiple methoxy groups, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C18H17BrO5 |
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Molecular Weight |
393.2 g/mol |
IUPAC Name |
(2-bromo-4,5-dimethoxyphenyl)-[3-(3-methoxyphenyl)oxiran-2-yl]methanone |
InChI |
InChI=1S/C18H17BrO5/c1-21-11-6-4-5-10(7-11)17-18(24-17)16(20)12-8-14(22-2)15(23-3)9-13(12)19/h4-9,17-18H,1-3H3 |
InChI Key |
NRUMQCOWAWWCCF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2C(O2)C(=O)C3=CC(=C(C=C3Br)OC)OC |
Origin of Product |
United States |
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